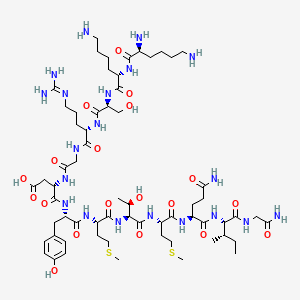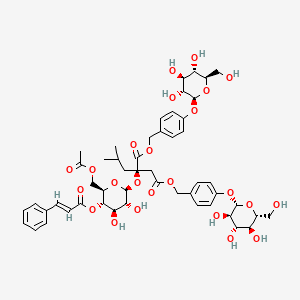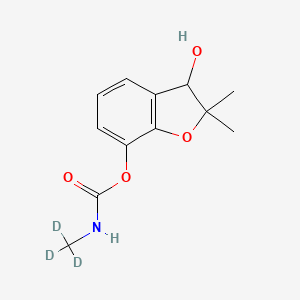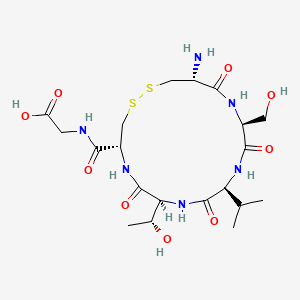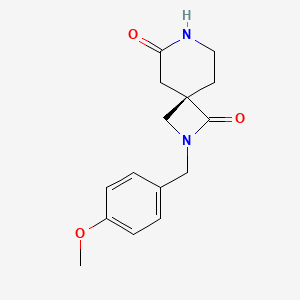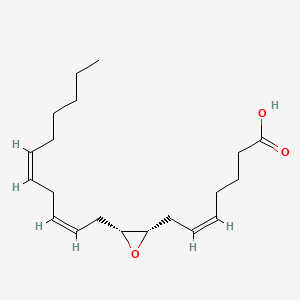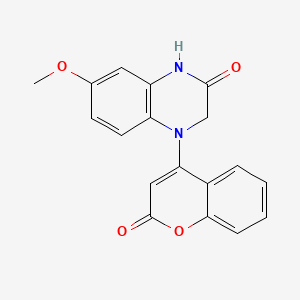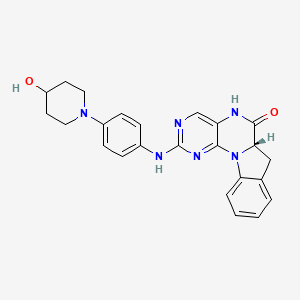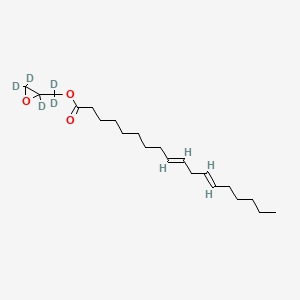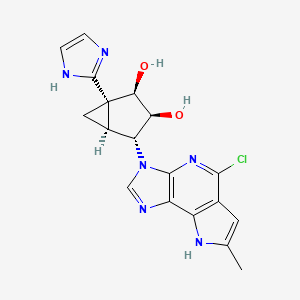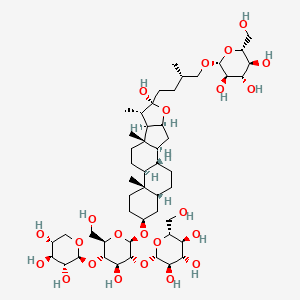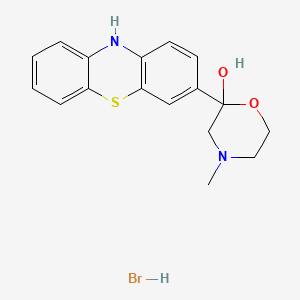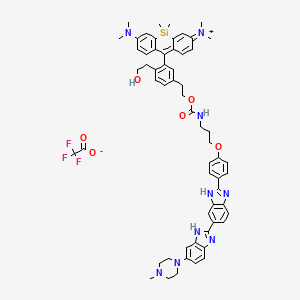
6-HoeHESIR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-HoeHESIR is a multifunctional dye widely used in biological experiments. It is particularly valuable for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Its applications span from basic scientific research to clinical diagnostics, as well as traditional fields like textile dyeing and emerging fields such as functional textile processing, food pigments, and dye-sensitized solar cells .
Analyse Chemischer Reaktionen
6-HoeHESIR undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions are typical examples.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include halogens and hydrogen halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
6-HoeHESIR is extensively used in scientific research due to its multifunctional properties. Some of its applications include:
Chemistry: Used as a fluorescent dye in various chemical assays to detect and quantify specific molecules.
Biology: Helps in visualizing cell structures, tracking biomolecules, and studying cellular functions.
Medicine: Utilized in diagnostic imaging and monitoring of biological processes.
Wirkmechanismus
The mechanism of action of 6-HoeHESIR involves its ability to fluoresce under specific conditions, allowing it to be used as a marker in various biological and chemical assays. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, enabling the visualization and tracking of these molecules in real-time .
Vergleich Mit ähnlichen Verbindungen
- Rhodamine B
- Rhodamine 6G
- Silicon-rhodamine (SiR) dyes
6-HoeHESIR stands out due to its enhanced fluorescence properties and versatility in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C60H66F3N9O6Si |
|---|---|
Molekulargewicht |
1094.3 g/mol |
IUPAC-Name |
[7-(dimethylamino)-10-[2-(2-hydroxyethyl)-5-[2-[3-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]propylcarbamoyloxy]ethyl]phenyl]-5,5-dimethylbenzo[b][1]benzosilin-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C58H65N9O4Si.C2HF3O2/c1-64(2)42-14-19-46-53(36-42)72(6,7)54-37-43(65(3)4)15-20-47(54)55(46)48-33-38(9-10-39(48)23-30-68)24-32-71-58(69)59-25-8-31-70-45-17-11-40(12-18-45)56-60-49-21-13-41(34-51(49)62-56)57-61-50-22-16-44(35-52(50)63-57)67-28-26-66(5)27-29-67;3-2(4,5)1(6)7/h9-22,33-37,68H,8,23-32H2,1-7H3,(H2-,59,60,61,62,63,69);(H,6,7) |
InChI-Schlüssel |
OSGRXSZEEVNVOG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCCNC(=O)OCCC7=CC(=C(C=C7)CCO)C8=C9C=CC(=[N+](C)C)C=C9[Si](C1=C8C=CC(=C1)N(C)C)(C)C.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


